molecular formula C11H10F3NO3 B13211841 6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B13211841
M. Wt: 261.20 g/mol
InChI Key: CFAPUTPDPXVUAQ-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules, making it a valuable component in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Properties

Molecular Formula

C11H10F3NO3

Molecular Weight

261.20 g/mol

IUPAC Name

6-amino-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)9-7(10(16)17)4-5-3-6(15)1-2-8(5)18-9/h1-3,7,9H,4,15H2,(H,16,17)

InChI Key

CFAPUTPDPXVUAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC2=C1C=C(C=C2)N)C(F)(F)F)C(=O)O

Origin of Product

United States

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